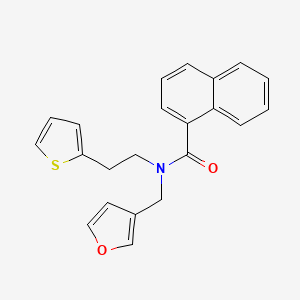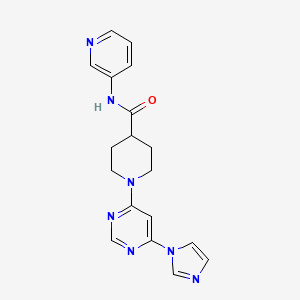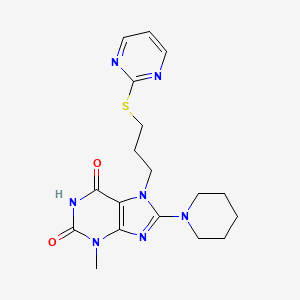
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione, also known as MPP, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Scientific Research Applications
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various types of cancer, including breast, lung, and colon cancer. 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has also been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. Additionally, 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways. 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has also been shown to inhibit the activity of the viral protease, which is essential for viral replication. Additionally, 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical And Physiological Effects
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione induces cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione inhibits tumor growth in animal models. 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has also been shown to inhibit viral replication in vitro and in vivo. Additionally, 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has been shown to exhibit anti-inflammatory effects in animal models of inflammation.
Advantages And Limitations For Lab Experiments
3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione. One area of interest is the development of more efficient synthesis methods for 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione, which could potentially lead to the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione and its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and toxicity of 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione in animal models and humans.
Synthesis Methods
The synthesis of 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione involves several steps, beginning with the reaction of 6-chloropurine with 3-pyrimidin-2-ylsulfanylpropylamine to form 7-(3-pyrimidin-2-ylsulfanylpropyl)purine. This intermediate is then reacted with 3-methylpiperidine in the presence of a catalyst to produce 3-Methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione. The final product is then purified using column chromatography to obtain a pure compound.
properties
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-23-14-13(15(26)22-18(23)27)25(17(21-14)24-9-3-2-4-10-24)11-6-12-28-16-19-7-5-8-20-16/h5,7-8H,2-4,6,9-12H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZONDLMSCAGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(piperidin-1-yl)-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
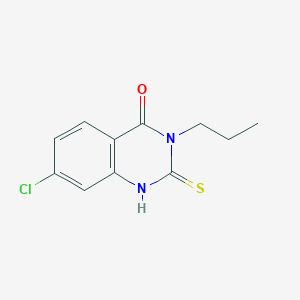
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)
![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)

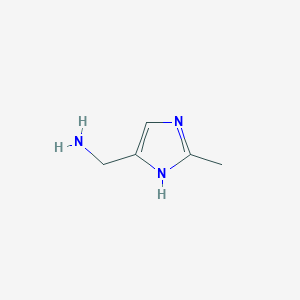
![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)
